4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
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Overview
Description
Indole derivatives, which are part of the structure of your compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of your compound would include a benzopyrrole (indole) nucleus, which is aromatic in nature due to the presence of 10 π-electrons .Scientific Research Applications
Synthesis and Unique Properties
Compounds with complex structures similar to 4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide often undergo synthesis studies to explore their unique chemical and physical properties. For instance, the synthesis and unique properties of specific selenacyclooctane derivatives have been studied, providing insights into their behavior towards various reagents and under different conditions, which could be relevant for understanding the reactivity and potential applications of the compound (Nakayama et al., 1998).
Crystal Structure and Biological Studies
The detailed study of crystal structures, Hirshfeld surfaces, and biological activities of related compounds, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, can shed light on the potential biological applications and interactions of 4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide. These studies often explore antimicrobial activities, providing a foundation for drug development and understanding of molecular interactions (Karanth et al., 2019).
Antimicrobial and Anticancer Agents
The synthesis and characterization of new compounds, including quinazolines and indapamide derivatives, for potential antimicrobial and anticancer applications, highlight the diverse biological activities that similar compounds can exhibit. Such research underlines the importance of structural modifications in enhancing biological efficacy and specificity, which could be relevant for designing derivatives of 4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide with targeted biological activities (Desai et al., 2007); (Yılmaz et al., 2015).
Electrochemical Studies
Electrochemical studies on compounds like indapamide highlight the potential for analytical applications, including the development of methods for drug quantification in pharmaceutical formulations and biological samples. These studies can provide insights into the electrochemical behavior and detection strategies for similar compounds (Legorburu et al., 1996).
Future Directions
properties
IUPAC Name |
4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2OS/c25-19-11-9-17(10-12-19)24(29)27-13-14-28-15-23(20-6-2-4-8-22(20)28)30-16-18-5-1-3-7-21(18)26/h1-12,15H,13-14,16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUPIMGIBZNABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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